3-(Pyrrolidin-1-yl)pyrazine-2-carboxylic Acid
Description
3-(Pyrrolidin-1-yl)pyrazine-2-carboxylic Acid is a heterocyclic compound that features both a pyrrolidine ring and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug development .
Properties
IUPAC Name |
3-pyrrolidin-1-ylpyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-9(14)7-8(11-4-3-10-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVLMYRKIIYFRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Bromopyrazine-2-carboxylic Acid
As with the NAS route, the carboxylic acid group is protected as an ester prior to bromination. Using Pd(OAc)₂/Xantphos as the catalytic system, 3-bromopyrazine-2-carboxylate reacts with pyrrolidine in toluene at 110°C.
| Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 65 |
Advantages : This method avoids harsh NAS conditions and achieves higher regioselectivity. However, catalyst costs and sensitivity to oxygen limit scalability.
C–H Activation and Functionalization
Emerging methodologies leverage transition metal-catalyzed C–H activation to directly functionalize pyrazine-2-carboxylic acid without pre-halogenation. Rhodium(III) complexes, in particular, have shown promise in mediating ortho-directed C–H amination.
Rhodium-Catalyzed Amination
Using [Cp*RhCl₂]₂ as a catalyst and N-pyrrolidinyl acetamide as a directing group, the C–H bond at position 3 undergoes oxidative coupling with pyrrolidine. The reaction proceeds under mild conditions (80°C, 24h) in trifluoroethanol (TFE), yielding the coupled product in 50–60% yield.
| Catalyst | Oxidant | Solvent | Yield (%) |
|---|---|---|---|
| [Cp*RhCl₂]₂ | AgSbF₆ | TFE | 55 |
Limitations : Substoichiometric oxidants and the need for directing groups complicate this approach.
Cyclocondensation Strategies
An alternative route constructs the pyrazine ring de novo from pyrrolidine-containing precursors. For instance, condensation of diaminomaleonitrile with glyoxal derivatives generates the pyrazine core, followed by oxidation to introduce the carboxylic acid group.
Ring Assembly and Oxidation
Diaminomaleonitrile reacts with glyoxal in acetic acid to form 3-aminopyrazine-2-carbonitrile. Subsequent hydrolysis with concentrated HCl yields 3-aminopyrazine-2-carboxylic acid, which undergoes diazotization and displacement with pyrrolidine.
| Step | Reagents | Yield (%) |
|---|---|---|
| Cyclocondensation | Glyoxal, AcOH | 40 |
| Hydrolysis | HCl, H₂O | 75 |
| Diazotization | NaNO₂, H₂SO₄ | 60 |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| NAS | Cost-effective, scalable | Harsh conditions, moderate regioselectivity | 60–70 |
| Buchwald-Hartwig | High selectivity, mild conditions | Expensive catalysts | 60–65 |
| C–H Activation | Step economy, no pre-functionalization | Requires directing groups | 50–60 |
| Cyclocondensation | Builds ring from scratch | Low overall yield | 30–40 |
Recent Advances and Optimization
Photoredox Catalysis
Visible light-mediated amination using iridium photocatalysts (e.g., Ir(ppy)₃) enables room-temperature coupling of halogenated pyrazines with pyrrolidine. This method achieves yields comparable to thermal NAS (65–70%) while reducing energy input.
Flow Chemistry
Continuous flow systems enhance the safety and efficiency of high-temperature NAS reactions. A microreactor setup for 3-bromopyrazine-2-carboxylate amination achieves 75% yield in 2h residence time, compared to 12h in batch.
Chemical Reactions Analysis
Types of Reactions: 3-(Pyrrolidin-1-yl)pyrazine-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) under mild conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated pyrazine derivatives.
Scientific Research Applications
3-(Pyrrolidin-1-yl)pyrazine-2-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery programs.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-yl)pyrazine-2-carboxylic Acid involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, while the pyrazine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar core structure but may have different substituents that alter their biological activity.
Pyrrolidinone derivatives: These compounds contain a pyrrolidine ring but differ in the presence of a carbonyl group, leading to different chemical properties.
Uniqueness: 3-(Pyrrolidin-1-yl)pyrazine-2-carboxylic Acid is unique due to its specific combination of the pyrrolidine and pyrazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable scaffold in drug discovery .
Biological Activity
3-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid is a nitrogen-containing heterocyclic compound with a molecular formula of C9H11N3O2 and a molar mass of approximately 193.2 g/mol. Its unique structure features a pyrazine ring substituted with a pyrrolidine group and a carboxylic acid functional group, which may facilitate interactions in biological systems, making it a subject of interest in medicinal chemistry and drug development.
The compound exhibits a density of 1.4 g/cm³ and a boiling point of approximately 392.9 °C at 760 mmHg. The presence of functional groups such as the carboxylic acid enhances its reactivity, allowing for the synthesis of derivatives that may exhibit improved biological activity or altered pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H11N3O2 |
| Molar Mass | 193.2 g/mol |
| Density | 1.4 g/cm³ |
| Boiling Point | 392.9 °C |
Antimicrobial Properties
Research suggests that derivatives of pyrazine, including those with pyrrolidine moieties, exhibit antimicrobial properties. For instance, studies on related compounds have shown efficacy against various bacterial strains and fungi, indicating the potential for this compound to possess similar activities .
Quorum Sensing Modulation
A notable study investigated the quorum sensing (QS) modulatory effect of related compounds, revealing that they could inhibit virulence gene expression in Vibrio cholerae. The study found that the presence of the pyrrolidine moiety contributed to significant reductions in the expression of virulence genes while upregulating others under specific conditions. This suggests that similar compounds could be developed for antivirulence therapeutic strategies .
Case Studies
Several studies have investigated compounds structurally related to this compound:
- PDCA Derivatives : A derivative known as PDCA py (3-(4-(Pyrrolidin-1-yl) phenyl carbamoyl) pyrazine-2-carboxylic acid) was shown to reduce adhesion and invasion of Vibrio cholerae onto intestinal cell lines, highlighting its potential as an anti-biofilm agent .
- Antimycobacterial Activity : Pyrazinamide, a derivative of pyrazine, has been documented to exhibit antimycobacterial activity, suggesting that structural analogs may also provide similar therapeutic benefits .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various organic reactions involving pyrrolidine and pyrazine derivatives. The ability to modify its structure allows for the exploration of different biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid | C9H11N3O2 | Similar structure; different position of substituents |
| 4-(Pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid | C11H12N4O2 | Contains additional pyrazole ring; different activity |
| 5-[(But-3-yn-1-yl)amino]pyrazine-2-carboxylic acid | C11H12N4O2 | Alkyne substitution offers distinct reactivity patterns |
These comparisons illustrate the versatility of the compound as a scaffold for further chemical exploration and potential therapeutic applications.
Q & A
Q. Q1. What are the critical steps in synthesizing 3-(Pyrrolidin-1-yl)pyrazine-2-carboxylic Acid, and how are intermediates validated?
Methodological Answer: Synthesis typically involves multi-step reactions, including functional group substitutions and cyclization. For example, analogous pyrazine derivatives are synthesized via halogenation (e.g., using POCl₃ to replace hydroxyl groups with chlorine) followed by nucleophilic substitution with pyrrolidine . Key intermediates are validated using NMR spectroscopy (¹H/¹³C) and mass spectrometry to confirm structural integrity and purity. Reaction conditions (temperature, solvent polarity) must be tightly controlled to avoid side reactions .
Q. Q2. How is the compound purified, and what analytical methods ensure purity?
Answer: Purification often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization. Purity is confirmed via HPLC (C18 column, UV detection at 254 nm) and thin-layer chromatography (TLC) with ≥95% purity thresholds. Residual solvents are quantified using gas chromatography (GC) .
Advanced Synthesis Optimization
Q. Q3. How can reaction yields be improved during the introduction of the pyrrolidine moiety?
Answer: Optimizing nucleophilic substitution conditions (e.g., using DMF as a solvent at 80°C) enhances reactivity. Catalysts like KI or phase-transfer agents (e.g., tetrabutylammonium bromide) improve pyrrolidine’s nucleophilicity. Kinetic studies via in-situ FTIR monitor reaction progress, allowing real-time adjustments .
Q. Q4. What strategies mitigate regioselectivity challenges during pyrazine functionalization?
Answer: Directed ortho-metalation (DoM) using lithium amides or protecting groups (e.g., Boc) directs substitution to the desired position. Computational modeling (DFT) predicts electronic effects of substituents, guiding synthetic routes .
Structural and Mechanistic Studies
Q. Q5. How is the compound’s interaction with biological targets (e.g., enzymes) investigated?
Answer: Molecular docking (AutoDock Vina, PDB structures) identifies binding pockets, while surface plasmon resonance (SPR) quantifies binding affinity (KD values). In vitro assays (e.g., enzyme inhibition IC₅₀) validate computational predictions .
Q. Q6. What spectroscopic techniques resolve structural ambiguities in derivatives?
Answer: 2D-NMR (HSQC, HMBC) maps heteronuclear correlations, distinguishing regioisomers. X-ray crystallography provides definitive confirmation of stereochemistry for crystalline derivatives .
Analytical and Stability Challenges
Q. Q7. How is the compound’s stability under physiological conditions assessed?
Answer: Forced degradation studies (acid/base hydrolysis, oxidative stress with H₂O₂) identify labile sites. Stability is monitored via LC-MS over 24–72 hours in PBS (pH 7.4) at 37°C. Degradation products are characterized using high-resolution MS .
Q. Q8. What methods quantify trace impurities in bulk samples?
Answer: LC-MS/MS with MRM (multiple reaction monitoring) achieves ppb-level sensitivity. Impurity profiles are cross-referenced with synthetic byproduct databases to assign structures .
Advanced Biological Evaluation
Q. Q9. How are structure-activity relationships (SAR) explored for this compound?
Answer: Systematic derivatization (e.g., substituting pyrrolidine with piperidine or modifying the carboxylic acid group) is coupled with high-throughput screening (HTS) against target panels. SAR trends are analyzed using Cheminformatics tools (e.g., Schrödinger’s Canvas) .
Q. Q10. What in vitro models validate its pharmacokinetic (PK) properties?
Answer: Caco-2 cell monolayers assess intestinal permeability (Papp values). Microsomal stability assays (human liver microsomes) quantify metabolic clearance. Plasma protein binding is measured via ultrafiltration-LC/MS .
Addressing Data Contradictions
Q. Q11. How are discrepancies between computational predictions and experimental bioactivity resolved?
Answer: Free-energy perturbation (FEP) simulations refine binding affinity predictions. Orthogonal assays (e.g., ITC for ΔH/ΔS measurements) reconcile differences. Batch-to-batch compound purity is re-evaluated to exclude experimental artifacts .
Derivative Synthesis for Functional Studies
Q. Q12. What methods introduce bioorthogonal handles (e.g., azides) for target engagement studies?
Answer: Click chemistry (CuAAC) modifies the pyrazine core via Sonogashira coupling to install alkyne/azide groups. Fluorescent probes (e.g., BODIPY tags) enable live-cell imaging of target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
